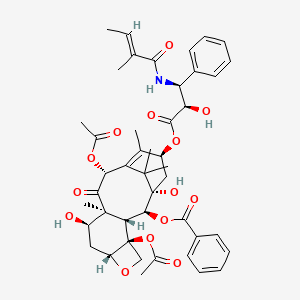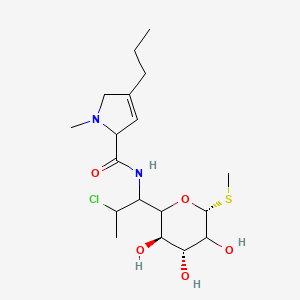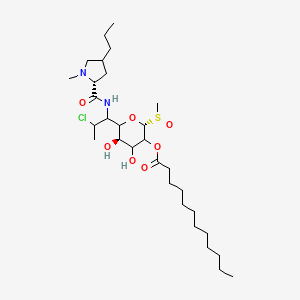
Faropenem Related Compound 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Faropenem Related Compound 1 is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class, and is used for the treatment of bacterial infections . The compound appears as a white to light brown powder .
Synthesis Analysis
The synthesis of Faropenem and its related compounds involves various chemical reactions. A synthetic method of Faropenem sodium has been reported, which replaces the allyloxy oxalyl chloride in traditional handicraft using chlorine oxalic acid to p-Nitrobenzyl .Molecular Structure Analysis
The molecular formula of Faropenem Related Compound 1 is C16H29NO4SSi . Its molecular weight is 359.56 .Chemical Reactions Analysis
Faropenem, the parent compound of Faropenem Related Compound 1, is a beta-lactam antibiotic. Like other beta-lactam antibiotics, it acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .Applications De Recherche Scientifique
Antibacterial Activity
Faropenem, a new oral beta-lactam agent with a penem structure, demonstrates significant in vitro activity against a broad range of pathogens, including aerobic and anaerobic bacteria. Studies have shown its efficacy against skin and soft tissue infections from animal and human bites, inhibiting a majority of aerobic isolates, including all Pasteurella spp. and Eikenella corrodens, and most anaerobic isolates at low concentrations (Goldstein et al., 2002). Faropenem is also effective against lower respiratory tract pathogens, displaying susceptibility patterns comparable to other beta-lactams and fluoroquinolones for pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis (Walsh et al., 2003).
Pharmacokinetics
Population pharmacokinetics of faropenem have been studied in healthy human volunteers and patients. These studies have revealed that faropenem exhibits high stability to beta-lactamase and strong antibacterial activity against gram-positive and gram-negative bacteria, except for Pseudomonas aeruginosa and anaerobic bacteria (Hirooka et al., 2005).
Antimicrobial Properties
Comparative studies on the antimicrobial properties of faropenem against anaerobic pathogens involved in systemic infections have demonstrated its high activity and bactericidal properties against beta-lactamase-positive and -negative anaerobes, with significant post-antibiotic effects (Milazzo et al., 2003).
Cross-Resistance Concerns
Research indicates potential concerns for the development of carbapenem cross-resistance due to structural similarities between faropenem and carbapenems. Studies have examined if in vitro development of faropenem resistance in Escherichia coli isolates would result in cross-resistance to carbapenems, particularly in isolates producing CTX-M-15 type extended spectrum beta-lactamase (ESBL) enzymes (Gandra et al., 2020).
Effectiveness Against Tuberculosis
Recent studies have shown that faropenem is a potential candidate for alternative therapy of drug-resistant tuberculosis. Its ability to efficiently kill Mycobacterium tuberculosis, even in the absence of clavulanate, and its superior activity against nongrowing but metabolically active cells make it a promising candidate for tuberculosis therapy (Dhar et al., 2014).
Binding Affinities and Morphological Impact
Faropenem demonstrates high binding affinity to high-molecular-weight penicillin-binding proteins (PBPs) but low affinity to low-molecular-weight PBPs. This affinity is reflected in its pronounced bactericidal effect, causing morphological changes in both gram-positive and gram-negative bacteria (Dalhoff et al., 2003).
Safety And Hazards
Propriétés
Numéro CAS |
106560-32-1 |
|---|---|
Nom du produit |
Faropenem Related Compound 1 |
Formule moléculaire |
C16H29NO4SSi |
Poids moléculaire |
359.56 |
Apparence |
White to light brown powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(2R)- 2-Furancarbothioic acid, tetrahydro-, S-[(2R,3S)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-4-oxo-2-azetidinyl] ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)
![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)


![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)





